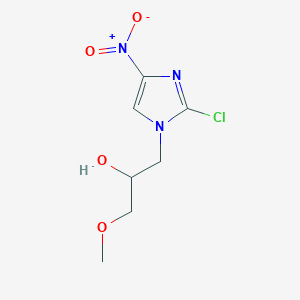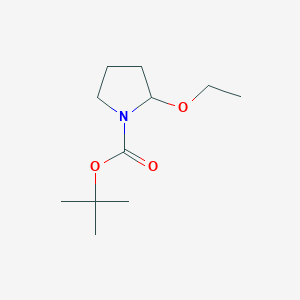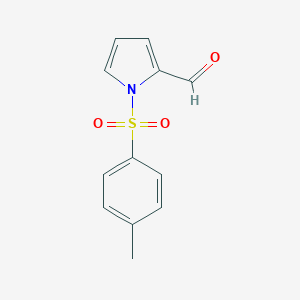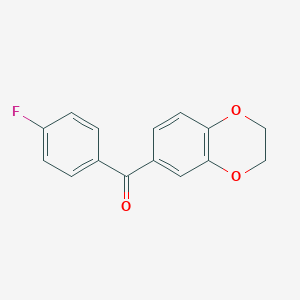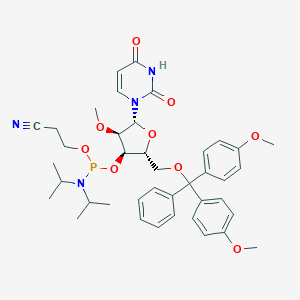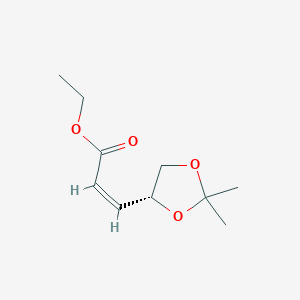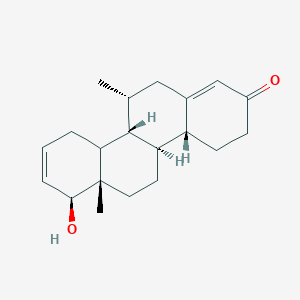![molecular formula C18H27NO3 B026019 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate CAS No. 101952-37-8](/img/structure/B26019.png)
1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate (ABO) is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. ABO is a bicyclic compound that contains a nitrogen atom in its structure, making it a heterocycle. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate as an AChE inhibitor involves the binding of 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate to the active site of the enzyme, preventing the breakdown of acetylcholine. 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate forms a covalent bond with the serine residue in the active site of AChE, leading to irreversible inhibition of the enzyme. This mechanism of action is similar to that of other AChE inhibitors, such as donepezil and rivastigmine.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate as an AChE inhibitor include increased levels of acetylcholine in the brain, which can lead to improved cognitive function. 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. However, the long-term effects of 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate on the body are not well understood, and further research is needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has several advantages as a research tool, including its potent inhibition of AChE and its potential as an anti-inflammatory agent. 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has also been synthesized through various methods, making it readily available for research purposes. However, 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate also has limitations, including its irreversible inhibition of AChE, which can lead to potential toxicity. 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
For research on 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate include further studies on its mechanism of action and biochemical and physiological effects. Research is also needed to determine the safety and efficacy of 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate as a therapeutic agent for Alzheimer's disease and other neurological disorders. Additionally, further research is needed to develop new synthesis methods for 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate and to explore its potential as an anti-inflammatory agent. Overall, 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has shown promise as a research tool and potential therapeutic agent, and further research is needed to fully understand its potential applications in medicinal chemistry.
Synthesis Methods
1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has been synthesized through various methods, including the reaction of cyclopentadiene with an acetylene derivative, followed by a Diels-Alder reaction with a nitrogen-containing dienophile. Another method involves the reaction of an N-alkylated piperidine with an alkyne derivative, followed by a reduction reaction to form 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate. The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has also been achieved through the reaction of a cyclopentadiene derivative with an alkyne derivative, followed by a ring-closing metathesis reaction. These methods have been used to produce 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate in both small and large quantities.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in muscle contraction and cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in patients with Alzheimer's disease. 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has been found to be a potent inhibitor of AChE, with an IC50 value in the nanomolar range. 1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
CAS RN |
101952-37-8 |
|---|---|
Product Name |
1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate |
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-2-3-10-18(21,15-6-4-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h14-16,21H,2,4-9,11-13H2,1H3 |
InChI Key |
CMEALEXDKQTIIP-UHFFFAOYSA-N |
SMILES |
CCC#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Canonical SMILES |
CCC#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
synonyms |
1-azabicyclo[2.2.2]oct-8-yl 2-cyclopentyl-2-hydroxy-hex-3-ynoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



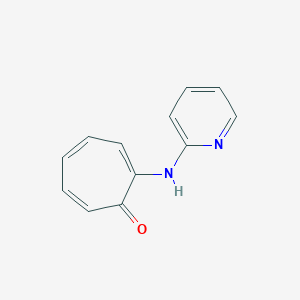
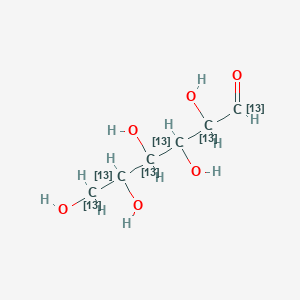
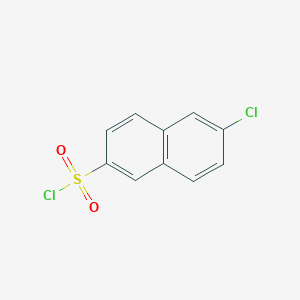
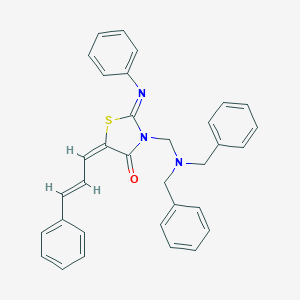

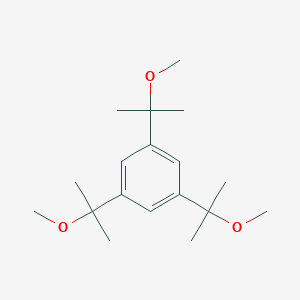
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
